Dimethyl(4-vinylphenyl)silane
Overview
Description
Dimethyl(4-vinylphenyl)silane, also known as (4-vinylphenyl)dimethylsilane, is an organosilicon compound with the molecular formula C10H14Si and a molecular weight of 162.3 g/mol . This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a dimethylsilyl group. It is commonly used in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Dimethyl(4-vinylphenyl)silane, also known as (4-Ethenylphenyl)(dimethyl)silane, is primarily used in the field of polymer chemistry . Its primary targets are the monomers or polymers with which it interacts during the polymerization process .
Mode of Action
This compound interacts with its targets through a process known as anionic living polymerization . During this process, the styryl group of this compound is polymerized, while the silylvinyl group remains unreacted . This interaction results in the formation of poly[(4-vinylphenyl)dimethylvinylsilane] (PVS) .
Biochemical Pathways
The polymerization of this compound affects the biochemical pathways involved in the synthesis of polymers . The resulting PVS can be used as a backbone chain of graft copolymers, as prepolymers of cross-linked polymers, and for introducing other functions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the choice of initiators, solvents, and polymerization time can significantly impact the anionic polymerization process . Furthermore, exposure to deep ultraviolet light can lead to the formation of a gel in the exposed area of PVS .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Dimethyl(4-vinylphenyl)silane involves the reaction of (4-vinylphenyl)magnesium chloride with dimethyldichlorosilane in tetrahydrofuran (THF). The reaction is typically carried out under reflux conditions for about an hour . The process can be summarized as follows:
- Gradual addition of p-chlorostyrene to a mixture of magnesium turnings and THF to form (4-vinylphenyl)magnesium chloride.
- Addition of dimethyldichlorosilane to the reaction mixture.
- Refluxing the mixture for an additional hour to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-purity reagents and controlled reaction environments are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(4-vinylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced using hydrosilanes as reducing agents.
Substitution: Electrophilic substitution reactions can occur at the vinyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are commonly used.
Substitution: Strong electrophiles such as halogens and acids are used for substitution reactions
Major Products
Oxidation: Epoxides and diols.
Reduction: Corresponding alkanes.
Substitution: Various substituted vinylphenyl derivatives
Scientific Research Applications
Dimethyl(4-vinylphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and devices due to its biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
(4-Vinylphenyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a dimethylsilyl group.
Triethylsilane: A simple alkylsilane used as a reducing agent.
Diphenylsilane: A phenylsilane used in various reduction reactions.
Uniqueness
Dimethyl(4-vinylphenyl)silane is unique due to its combination of a vinyl group and a dimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in various industrial applications .
Properties
InChI |
InChI=1S/C10H13Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKABARGIGHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20785327 | |
Record name | (4-Ethenylphenyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4556-72-3 | |
Record name | (4-Ethenylphenyl)(dimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20785327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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